N-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
Molecular Formula |
C14H15N5O2 |
|---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H15N5O2/c1-19-14-10(7-17-19)13(15-8-16-14)18-11-6-9(20-2)4-5-12(11)21-3/h4-8H,1-3H3,(H,15,16,18) |
InChI Key |
MVVJIKDGOVABOL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NC3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Synthesis
Reagents and Conditions :
-
Reaction Steps :
Yield : 60–90% (optimized for scalability).
Functionalization at Position 1: Methylation
The methyl group at position 1 is introduced via alkylation.
Alkylation with Dimethyl Sulfate
Reagents and Conditions :
Mechanism : Dimethyl sulfate reacts with the pyrazolo[3,4-d]pyrimidine core to form the 1-methyl derivative.
Yield : ~92% (reported for analogous intermediates).
Functionalization at Position 4: Amine Substitution
The 2,5-dimethoxyphenyl group is introduced via nucleophilic substitution or coupling.
Chloro Intermediate Reaction
Reagents and Conditions :
-
Chloro Intermediate : 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (5 ).
-
Amine : 2,5-Dimethoxyphenylamine.
-
Catalyst : Pd-based catalysts for Suzuki-Miyaura coupling (if applicable).
Reaction Steps :
Sulfone Intermediate Coupling
Reagents and Conditions :
-
Sulfone Intermediate : 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine (25 ).
-
Amine : 2,5-Dimethoxyphenylamine.
Reaction Steps :
One-Flask Synthesis (Alternative Route)
A streamlined method combines Vilsmeier amidination and heterocyclization:
Vilsmeier Reagent Formation
Reagents and Conditions :
Mechanism : PBr₃ generates a Vilsmeier reagent from DMF, enabling amidination of 5-aminopyrazole.
Heterocyclization
Reagents and Conditions :
Yield : 56–91% (optimized for scalability).
Comparative Analysis of Methods
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazolopyrimidines.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance, a study highlighted the efficacy of similar compounds in inhibiting c-Met kinases, which are implicated in various cancers. The compound under discussion has been evaluated for its ability to inhibit tumor growth and metastasis in preclinical models, showcasing its potential as a therapeutic agent against non-small cell lung cancer and renal cell carcinoma .
Anti-inflammatory Properties
N-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been investigated for its anti-inflammatory effects. Studies have demonstrated that related pyrazolo derivatives can inhibit the COX-1 and COX-2 enzymes, which are crucial in the inflammatory response. In vivo experiments have shown that these compounds can reduce edema and inflammatory markers significantly .
Neurological Applications
There is emerging evidence suggesting that pyrazolo[3,4-d]pyrimidines may play a role in neurological conditions. Specifically, compounds with similar structures have been studied for their potential in modulating pathways associated with neurodegenerative diseases such as Huntington's disease and Alzheimer's disease. These compounds may influence neuroprotective mechanisms and improve cognitive function in experimental models .
Synthetic Pathways
The synthesis of this compound involves several key steps that allow for the introduction of various functional groups to enhance biological activity. The synthetic routes typically include cyclization reactions and functionalization strategies that yield high-purity products suitable for biological testing .
Structure-Activity Relationship Studies
Studies focusing on the structure-activity relationship of pyrazolo derivatives have revealed critical insights into how modifications at specific positions on the pyrazolo ring can affect biological activity. For example, substituents at the 2 and 5 positions on the phenyl ring have been shown to significantly influence both potency and selectivity towards target enzymes or receptors .
Case Study: Anticancer Efficacy
A notable case study involved the evaluation of a pyrazolo derivative similar to this compound in a mouse model of lung cancer. The compound was administered at varying doses, leading to a dose-dependent reduction in tumor size and metastasis compared to control groups. Histological analysis confirmed reduced cellular proliferation markers in treated tissues .
Case Study: Anti-inflammatory Effects
In another study focused on anti-inflammatory applications, researchers assessed the efficacy of related compounds in a formalin-induced paw edema model. Results indicated that treatment with these pyrazolo derivatives significantly decreased paw swelling compared to untreated controls, highlighting their potential as anti-inflammatory agents .
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Key Observations :
Yield Comparisons :
- Intermediate 3-iodo-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: 48% yield .
- N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]-1-methyl-pyrazolo[3,4-d]pyrimidin-4-amine HCl: 57% yield .
- 1-((6-Chloropyridin-3-yl)methyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: 52% yield .
Spectroscopic and Analytical Data
NMR Shifts (Selected Examples) :
- Target Compound : Predicted δH ~6.8–7.5 ppm (aromatic protons of 2,5-dimethoxyphenyl) and δH ~3.8 ppm (OCH3).
- N-[(4-Chlorophenyl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine : δH 8.39 (H9), 5.55 (CH2) .
- N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]-1-methyl-pyrazolo[3,4-d]pyrimidin-4-amine HCl : δH 8.25 (H6), 7.70 (H7) .
Melting Points :
- N4-(4-Chlorobenzyl)-N3-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine: 188–190°C .
- 2-(1-(4-amino-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one: 102–105°C .
Structure-Activity Relationship (SAR) Insights
- Methoxy Groups: The 2,5-dimethoxyphenyl moiety may enhance interactions with hydrophobic pockets in target proteins compared to non-methoxylated analogs .
- Chlorine Substituents : Chlorinated derivatives (e.g., ) often exhibit increased potency in kinase inhibition due to improved electron-withdrawing effects.
- Methyl vs. Bulkier Groups : The 1-methyl group in the target compound likely reduces steric hindrance compared to benzyl or indazolyl substituents, favoring metabolic stability .
Biological Activity
N-(2,5-Dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered interest due to its potential biological activities, particularly in cancer therapy. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H18N4O2 |
| Molecular Weight | 298.35 g/mol |
| InChI | InChI=1S/C16H18N4O2 |
| InChIKey | FEGCTEVQNOSLBP-UHFFFAOYSA-N |
Research indicates that this compound acts primarily as an inhibitor of cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation. CDK2 is often overexpressed in various cancers, making it a viable target for therapeutic intervention.
Key Findings:
- CDK2 Inhibition : The compound demonstrated significant inhibitory activity against CDK2 with an IC50 value of approximately 0.057 µM, indicating its potency compared to established inhibitors like sorafenib (IC50 = 0.184 µM) .
- Cytotoxicity : In vitro studies showed that the compound exhibited cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 45 nM to 99 nM .
- Apoptosis Induction : Treatment with the compound resulted in increased apoptosis in cancer cells, as evidenced by flow cytometry studies that indicated a significant alteration in cell cycle progression .
Biological Activity Studies
A series of studies have evaluated the biological activity of this compound across different cancer types:
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Example Study:
A study on pyrazolo[1,5-a]pyrimidine derivatives revealed that these compounds not only inhibited CDK2 but also demonstrated significant growth inhibition against various carcinoma cell lines such as lung and renal cancers . This suggests that this compound could have similar or enhanced therapeutic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
